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molecular formula C10H8ClN3O B1348893 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone CAS No. 58905-19-4

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone

Cat. No. B1348893
M. Wt: 221.64 g/mol
InChI Key: ZDGXDQYBMSMZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147793

Procedure details

2,4'-Dichloroacetophenone (0.03 mol) and 1,2,4-triazole (0.03 mol) were suspended in acetonitrile (50 ml) and cooled to -20°. Triethylamine (0.03 mol) was added dropwise with stirring. After stirring at -20° for 2 hours, the mixture was poured into water, and the product filtered off, washed with water, dried and crystallised from toluene to give pale yellow needles of 2-(1,2,4-triazol-1-yl)-4'-chloroacetophenone, m.p. 151°-3°.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0.03 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)=[O:4].[NH:12]1[CH:16]=[N:15][CH:14]=[N:13]1.C(N(CC)CC)C.O>C(#N)C>[N:12]1([CH2:2][C:3]([C:5]2[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=2)=[O:4])[CH:16]=[N:15][CH:14]=[N:13]1

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
ClCC(=O)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0.03 mol
Type
reactant
Smiles
N1N=CN=C1
Step Three
Name
Quantity
0.03 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20°
STIRRING
Type
STIRRING
Details
After stirring at -20° for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the product filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallised from toluene

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)CC(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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